3-(3,5-dimethyl-1-piperidinyl)propyl phenyl sulfide
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Overview
Description
3-(3,5-dimethyl-1-piperidinyl)propyl phenyl sulfide is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5 of the piperidine ring, and a 3-phenylsulfanylpropyl group attached to the nitrogen atom. Piperidine derivatives are widely studied due to their significant pharmacological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1-piperidinyl)propyl phenyl sulfide typically involves the following steps:
Hydrogenation of 3,5-dimethylpyridine: This step involves the reduction of 3,5-dimethylpyridine using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) to yield 3,5-dimethylpiperidine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1-piperidinyl)propyl phenyl sulfide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Methoxy derivatives
Scientific Research Applications
3-(3,5-dimethyl-1-piperidinyl)propyl phenyl sulfide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1-piperidinyl)propyl phenyl sulfide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom.
3,5-Dimethylpiperidine: Similar structure but lacks the 3-phenylsulfanylpropyl group.
1,3-Dimethylpiperidine: Another piperidine derivative with different substitution patterns.
Uniqueness
3-(3,5-dimethyl-1-piperidinyl)propyl phenyl sulfide is unique due to the presence of the 3-phenylsulfanylpropyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C16H25NS |
---|---|
Molecular Weight |
263.4g/mol |
IUPAC Name |
3,5-dimethyl-1-(3-phenylsulfanylpropyl)piperidine |
InChI |
InChI=1S/C16H25NS/c1-14-11-15(2)13-17(12-14)9-6-10-18-16-7-4-3-5-8-16/h3-5,7-8,14-15H,6,9-13H2,1-2H3 |
InChI Key |
NAHGSCRAUMNHIA-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)CCCSC2=CC=CC=C2)C |
Canonical SMILES |
CC1CC(CN(C1)CCCSC2=CC=CC=C2)C |
Origin of Product |
United States |
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